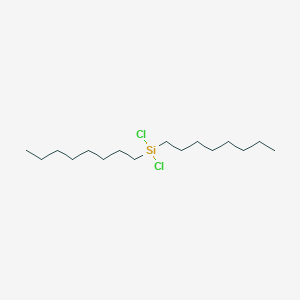
Fenspiride N-oxide
Overview
Description
Fenspiride N-oxide is a derivative of Fenspiride, an oxazolidinone spiro compound known for its antispasmodic and bronchodilator properties. This compound is primarily recognized as an impurity of Fenspiride, exhibiting similar pharmacological properties, including anti-inflammatory effects and inhibition of mucus secretion .
Mechanism of Action
Target of Action
Fenspiride N-oxide, similar to its parent compound Fenspiride, is believed to target several receptors and enzymes involved in the inflammatory response and bronchoconstriction . It is known to have activity as an alpha-1 blocker , H1 antagonist , and also inhibits PDE3, PDE4, PDE5 .
Mode of Action
This compound’s interaction with its targets leads to a variety of effects. As an alpha-1 blocker and H1 antagonist, it can reduce histamine-induced bronchoconstriction . By inhibiting PDE3, PDE4, and PDE5, it can modulate the levels of cyclic nucleotides within cells, which are key regulators of inflammation and bronchoconstriction .
Biochemical Pathways
It is believed to modulate pathways associated with inflammation and respiratory disorders . For instance, by blocking alpha-1 receptors and H1 receptors, it can inhibit the effects of catecholamines and histamine, respectively, which play key roles in the inflammatory response .
Pharmacokinetics
For its parent compound fenspiride, it has been reported that the bioavailability is 90%, and the elimination half-life is 14-16 hours . The compound is excreted in urine (90%) and feces (~10%) . These properties may impact the bioavailability and therapeutic window of this compound.
Result of Action
The molecular and cellular effects of this compound’s action would likely mirror those of Fenspiride, given their similar structures and targets. This includes antispasmodic and bronchodilator effects, which can help in the treatment of ENT and respiratory diseases . By reducing bronchoconstriction and inflammation, it can alleviate symptoms such as coughing and difficulty breathing .
Biochemical Analysis
Biochemical Properties
It is known that N-oxide compounds, like Fenspiride N-oxide, can be metabolized by CYP450 isozymes through oxidative N-dealkylation
Cellular Effects
Its parent compound, Fenspiride, has been shown to have effects on various types of cells and cellular processes . It is plausible that this compound may have similar effects, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to its parent compound, Fenspiride .
Dosage Effects in Animal Models
Studies on related compounds suggest that the effects of such compounds can vary with dosage, with potential threshold effects and possible toxic or adverse effects at high doses .
Metabolic Pathways
It is known that N-oxide compounds can be involved in metabolic pathways involving enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fenspiride N-oxide typically involves the oxidation of Fenspiride. One common method employs sodium perborate in acetic acid as an effective reagent for the oxidation process . The reaction conditions are carefully controlled to ensure the selective formation of the N-oxide derivative without over-oxidation or degradation of the parent compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions under controlled conditions to maintain product purity and yield. The process may include steps such as purification through crystallization or chromatography to isolate the desired N-oxide compound.
Chemical Reactions Analysis
Types of Reactions: Fenspiride N-oxide undergoes various chemical reactions, including:
Oxidation: Conversion of Fenspiride to this compound.
Reduction: Potential reduction back to the parent compound, Fenspiride.
Substitution: Possible substitution reactions at the nitrogen or oxygen atoms.
Common Reagents and Conditions:
Oxidation: Sodium perborate in acetic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: this compound.
Reduction: Fenspiride.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Fenspiride N-oxide has several applications in scientific research, including:
Comparison with Similar Compounds
Fenspiride: The parent compound with similar pharmacological properties.
Other Oxazolidinones: Compounds with similar structural features and therapeutic effects.
Uniqueness: Fenspiride N-oxide is unique due to its specific N-oxide functional group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar oxazolidinones .
Properties
IUPAC Name |
8-oxido-8-(2-phenylethyl)-1-oxa-3-aza-8-azoniaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-14-16-12-15(20-14)7-10-17(19,11-8-15)9-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYJGEWJSVTMEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCC12CNC(=O)O2)(CCC3=CC=CC=C3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical method was developed to study Fenspiride hydrochloride and its degradation products, and what were the key advantages of this method?
A1: The research focused on developing and validating a new chromatographic method to identify and quantify Fenspiride hydrochloride (FNS) and its degradation products, including Fenspiride N-oxide (FNO) and 1-phenylethyl-4-hydroxy-4-aminomethyl piperidine hydrochloride (PHAP), within liquid formulations []. This method utilized a dual gradient with two buffer solutions, one at pH 4.5 and another at pH 2.9, with varying proportions of methanol and acetonitrile.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B32786.png)









